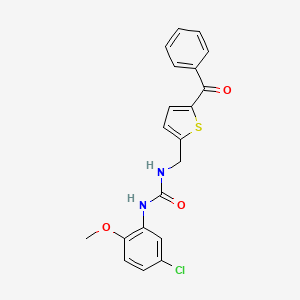

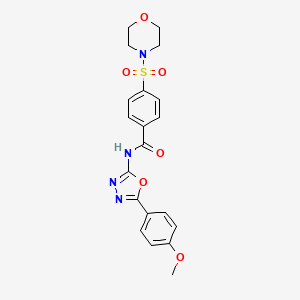

2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has been found to exhibit various biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Fluorine-18-labeled Benzamide Analogues for PET Imaging

A study by Tu et al. (2007) synthesized fluorine-containing benzamide analogs evaluated as ligands for PET imaging of the sigma-2 receptor status of solid tumors. This research illustrates the application of benzamide derivatives in developing diagnostic tools for cancer imaging (Tu et al., 2007).

Synthesis and Fluorescence Studies of Novel Fluorophores

Research by Singh and Singh (2007) involved synthesizing novel fluorophores based on benzamide analogs for labeling nucleosides, showing potential in enhancing oligodeoxyribonucleotide hybridization and fluorescence signaling. This application demonstrates how modifications to the benzamide structure can be utilized in biochemistry and molecular biology (Singh & Singh, 2007).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) explored the luminescent properties of naphthalimide compounds with piperazine substituent, providing insights into the use of these compounds in the development of fluorescent probes and materials science (Gan et al., 2003).

Cobalt-Catalyzed C-H Activation/Annulation

A study by Kumon et al. (2021) on the C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes to produce isoquinolinones highlights synthetic applications in organic chemistry and potential pharmaceutical development (Kumon et al., 2021).

Experimental and Theoretical Studies on Coupling of Benzamides

Research by Wu et al. (2017) involving the coupling of benzamides with difluorovinyl tosylate to synthesize fluorinated heterocycles demonstrates the role of benzamide derivatives in synthesizing new chemical entities for pharmaceutical and agrochemical industries (Wu et al., 2017).

Mecanismo De Acción

Target of Action

It’s worth noting that indole derivatives, which share a similar structure to the tetrahydroquinoline group in the compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound.

Mode of Action

The fluorine atom in the compound could form a hydrogen bond with a suitable donor in the target protein, while the aromatic rings could engage in π-π stacking with aromatic residues in the protein .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The presence of the fluorine atom in the compound could potentially enhance its metabolic stability, as fluorine atoms are known to resist metabolic processes such as oxidation and reduction . The compound’s bioavailability could be influenced by factors such as its solubility, permeability, and stability in the gastrointestinal tract.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , the compound could potentially induce a variety of molecular and cellular effects, depending on the specific targets and pathways it affects.

Action Environment

Environmental factors could potentially influence the compound’s action, efficacy, and stability. For example, the pH of the environment could influence the rate of certain reactions involving the compound . Additionally, the presence of other substances in the environment, such as proteins or lipids, could potentially interact with the compound and affect its action.

Propiedades

IUPAC Name |

2-chloro-4-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClFN2O2/c1-13(2)9-10-25-19-7-5-16(11-14(19)3-8-20(25)26)24-21(27)17-6-4-15(23)12-18(17)22/h4-7,11-13H,3,8-10H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGXKXPYGDXGJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

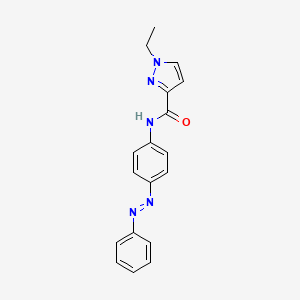

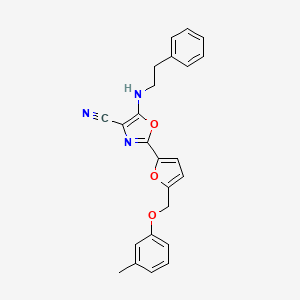

![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2855832.png)

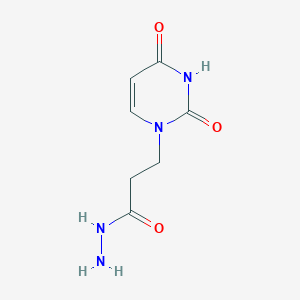

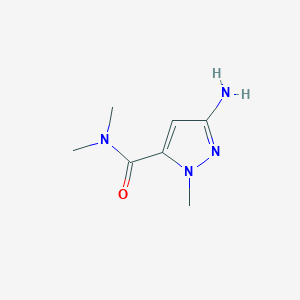

![Ethyl 2-[[2-[2-(4-formylphenoxy)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2855838.png)

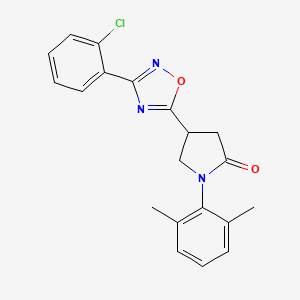

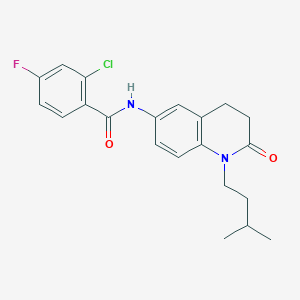

![1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-N~4~-(1-phenylethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2855842.png)